

# Optimal YTP-17 Concentration for NCI-H2052 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | YTP-17    |           |  |  |
| Cat. No.:            | B10861930 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers, including malignant mesothelioma. The NCI-H2052 cell line, derived from a patient with pleural mesothelioma of the sarcomatoid histotype, is a widely used model for studying this aggressive cancer. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of YTP-17 for inducing anti-proliferative effects in NCI-H2052 cells.

### **Data Presentation**

The anti-proliferative activity of **YTP-17** on NCI-H2052 cells has been quantified, providing a critical starting point for experimental design.

| Parameter            | Value | Cell Line | Reference |
|----------------------|-------|-----------|-----------|
| IC50 (72h treatment) | 45 nM | NCI-H2052 | [1]       |

## **Signaling Pathway**



## Methodological & Application

Check Availability & Pricing

YTP-17 functions by disrupting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. In malignant mesothelioma, particularly in cells with mutations in upstream Hippo pathway components like NF2 (as is common in NCI-H2052), the YAP/TAZ complex translocates to the nucleus, binds to TEAD, and drives the transcription of genes that promote cell proliferation and inhibit apoptosis. YTP-17's mechanism of action is to prevent this interaction, thereby suppressing the oncogenic transcriptional program.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Optimal YTP-17 Concentration for NCI-H2052 Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861930#optimal-ytp-17-concentration-for-nci-h2052-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com